Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate
Brand Name: Vulcanchem
CAS No.: 56952-04-6
VCID: VC8125223
InChI: InChI=1S/C13H16N2O3/c1-15(2)9-11(13(17)18-3)14-12(16)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,16)/b11-9-
SMILES: CN(C)C=C(C(=O)OC)NC(=O)C1=CC=CC=C1
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28 g/mol

Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate

CAS No.: 56952-04-6

Cat. No.: VC8125223

Molecular Formula: C13H16N2O3

Molecular Weight: 248.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate - 56952-04-6

Specification

CAS No. 56952-04-6
Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
IUPAC Name methyl (Z)-2-benzamido-3-(dimethylamino)prop-2-enoate
Standard InChI InChI=1S/C13H16N2O3/c1-15(2)9-11(13(17)18-3)14-12(16)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,16)/b11-9-
Standard InChI Key FVLTUIYGIXNEOM-LUAWRHEFSA-N
Isomeric SMILES CN(C)/C=C(/C(=O)OC)\NC(=O)C1=CC=CC=C1
SMILES CN(C)C=C(C(=O)OC)NC(=O)C1=CC=CC=C1
Canonical SMILES CN(C)C=C(C(=O)OC)NC(=O)C1=CC=CC=C1

Introduction

Structural and Molecular Characteristics

Chemical Identity and Configuration

Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate adopts a ZZ-configuration about the double bond, as confirmed by X-ray diffraction studies . The IUPAC name, methyl (Z)-2-benzamido-3-(dimethylamino)prop-2-enoate, reflects its esterified acrylate core, benzamide moiety, and dimethylamino side chain. Key identifiers include:

PropertyValueSource
CAS Numbers125008-68-6, 56952-04-6
Molecular FormulaC13H16N2O3\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{3}
SMILESCN(C)C=C(C(=O)OC)NC(=O)C1=CC=CC=C1
InChIKeyFVLTUIYGIXNEOM-LUAWRHEFSA-N

Crystallographic Analysis

Single-crystal X-ray studies reveal a monoclinic crystal system with space group Fdd2Fdd2 and unit cell parameters a=41.505 A˚,b=19.450 A˚,c=6.338 A˚a = 41.505\ \text{Å}, b = 19.450\ \text{Å}, c = 6.338\ \text{Å} . The ZZ-configuration is stabilized by intramolecular hydrogen bonding between the NH group and the ester carbonyl oxygen .

Synthesis and Reaction Pathways

Mercury(II)-Mediated Ring Opening

A notable synthetic route involves the reaction of (Z)(Z)-2-arylidene-4-phenyl-5(4HH-oxazolones with mercury(II) acetate in methanol at 70°C . This method proceeds via oxazolone ring cleavage, yielding the acrylate derivative with retention of stereochemistry. For example, treatment of (Z)(Z)-2-(2-bromobenzylidene)-4-phenyl-5(4HH-oxazolone with Hg(OAc)2_2 produces methyl NN-benzoylamino-3-(2-bromophenyl)acrylate in 85% yield .

Alternative Methodologies

While detailed protocols are scarce, VulcanChem reports optimized procedures using tailored reagents to achieve high purity (>95%). These methods emphasize controlled reaction conditions to prevent isomerization or decomposition.

Physicochemical Properties

Spectral Characteristics

  • IR Spectroscopy: Strong absorptions at 1700 cm1\sim 1700\ \text{cm}^{-1} (C=O stretch) and 3300 cm1\sim 3300\ \text{cm}^{-1} (N-H stretch) .

  • NMR: 1H^1\text{H} NMR signals include a singlet for the methyl ester (δ 3.79 ppm\delta\ 3.79\ \text{ppm}) and a broad peak for the NH proton (δ 7.70 ppm\delta\ 7.70\ \text{ppm}) .

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